5-Tetracenecarboxylic acid

説明

5-Tetracenecarboxylic acid is a useful research compound. Its molecular formula is C19H12O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Tetracenecarboxylic acid, a derivative of tetracene, has garnered attention in recent years due to its unique properties and potential applications in various fields, particularly in organic electronics and photonics. This article delves into its biological activity, highlighting key research findings, data tables, and case studies.

Chemical Structure and Properties

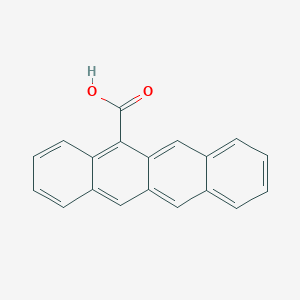

This compound is characterized by a tetracene backbone with a carboxylic acid functional group at the fifth position. This structural modification enhances its solubility and reactivity, making it suitable for various applications.

Biological Activity Overview

The biological activity of this compound is influenced by its ability to interact with biological molecules, particularly through its carboxylic acid group. This functionality can participate in various biochemical reactions, including enzyme catalysis and molecular recognition.

- Enzyme Interaction : The carboxylate group can act as a substrate or inhibitor for specific enzymes. For example, it has been shown to interact with glutamine synthetase, where carboxylic acids play a role in acyl substitution reactions facilitated by ATP .

- Photophysical Properties : The compound exhibits unique photophysical characteristics that enhance its biological interactions. Studies indicate that this compound demonstrates significant fluorescence properties, which can be utilized in bio-imaging applications .

Research Findings

Recent studies have explored the photophysical properties and biological implications of this compound:

- Fluorescence Quantum Yield : In tetrahydrofuran (THF), the fluorescence quantum yield (QY) was measured at approximately 62%, indicating efficient light emission which is beneficial for applications in bio-imaging .

- Singlet Fission : The compound is capable of singlet fission, generating two triplet excitons per absorbed photon. This property is significant for enhancing the efficiency of organic photovoltaic devices .

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | 62% |

| Emission Lifetime | 13.8 ns |

| Stokes Shift | 40 meV |

| Absorption Peak | 534 nm |

Case Study 1: Photodynamic Therapy

In a recent investigation, this compound was evaluated for its potential use in photodynamic therapy (PDT). The study demonstrated that upon irradiation, the compound produced reactive oxygen species (ROS), which are effective in inducing apoptosis in cancer cells. The findings suggest that the compound could be further developed as a therapeutic agent in oncology.

Case Study 2: Organic Photovoltaics

Another study focused on incorporating this compound into organic photovoltaic cells. The results indicated improved charge separation and transport properties compared to traditional materials. This enhancement was attributed to the compound's ability to facilitate singlet fission, thus increasing the overall efficiency of the solar cells.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

5-Tetracenecarboxylic acid serves as a crucial building block in organic synthesis. The presence of the carboxylic acid functional group allows for further chemical modifications, enabling the synthesis of complex organic molecules with tailored functionalities. Researchers are investigating methods to utilize this compound as a starting material for creating novel materials that could be applied in various fields, including organic electronics and optoelectronic devices.

Medicinal Chemistry

Potential Therapeutic Applications

The unique structural characteristics of this compound make it a candidate for drug discovery. Its aromatic structure can interact with various biological targets, suggesting its potential as a precursor or active ingredient in pharmaceuticals. Ongoing studies are exploring the efficacy of this compound derivatives in treating diseases such as cancer and neurodegenerative disorders. However, further research is necessary to fully elucidate the biological activity and therapeutic effects of this compound and its derivatives.

Photophysics and Energy Transfer

Role in Energy Transfer Mechanisms

Research has demonstrated that this compound can function as a triplet energy acceptor in energy transfer mechanisms. Its ability to facilitate energy transfer processes is being studied for applications in advanced materials that harness light energy effectively . The compound's photophysical properties have been characterized, revealing its potential utility in designing efficient light-harvesting systems.

Material Science

Applications in Organic Electronics

Due to its extended conjugated system, this compound exhibits unique electronic properties that are beneficial for material science applications. It is being investigated for use in organic semiconductors and photovoltaic devices, where its ability to form aggregates can enhance charge transport properties . The compound's molecular structure allows for the tuning of electronic properties through chemical modifications.

- Energy Transfer Studies : In one study, researchers utilized this compound to investigate triplet energy transfer across inorganic interfaces. The findings indicated that this compound effectively participated in energy transfer processes, showcasing its potential for applications in photonic devices .

- Drug Discovery Initiatives : Another study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. Preliminary results suggested that certain derivatives exhibited significant cytotoxicity against cancer cell lines, paving the way for future therapeutic developments.

特性

IUPAC Name |

tetracene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYGYSSZOFILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。